4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with suitable carboxylating agents. For instance, a solution of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine in anhydrous tetrahydrofuran (THF) can be treated with tert-butyllithium (tBuLi) at low temperatures, followed by the addition of a carboxylating agent such as carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
4-chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the carboxylic acid group, leading to different reactivity and applications.
Uniqueness
4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-6-2-3-11-8(10)5(6)4-7(12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
AMKSFCJNBBILQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=NC=C2)Cl |
Origin of Product |
United States |
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